N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring with a pyrrolopyrimidinyl sulfanyl acetamide moiety, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyrrolopyrimidinyl sulfanyl acetamide group through a series of condensation and substitution reactions. Common reagents used in these reactions include various chlorinating agents, amines, and thiols under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to the activation or inhibition of various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Caffeine: Another complex organic molecule with a purine structure, known for its biological activity.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxin ring and a pyrrolopyrimidinyl sulfanyl acetamide moiety, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroanilines or caffeine.
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-methyl-3-(3-methylbutyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H26N4O4S/c1-13(2)6-7-26-21(28)20-16(10-14(3)23-20)25-22(26)31-12-19(27)24-15-4-5-17-18(11-15)30-9-8-29-17/h4-5,10-11,13,23H,6-9,12H2,1-3H3,(H,24,27) |
InChI Key |
RGGQHHZUOVLZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CCC(C)C |
Origin of Product |
United States |
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